1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate
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Overview
Description
1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate is a chemical compound with the molecular formula C8H18O2 and a molecular weight of 146.2273 . This compound is known for its applications in various fields, including pharmaceuticals and industrial chemistry.
Preparation Methods
The synthesis of 1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate can be achieved through several methods. One common approach involves the aldol addition followed by hydrogenation . Another method includes the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . These methods are used to produce the compound on an industrial scale, ensuring high purity and yield.
Chemical Reactions Analysis
1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds . In biology and medicine, it is utilized for its pharmacological properties, including its role as a muscle relaxant and sedative . Industrially, it is employed in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate involves its interaction with specific molecular targets and pathways. It produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions . Smaller doses produce muscular relaxation and sedation .
Comparison with Similar Compounds
1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate can be compared with similar compounds such as 2-Methyl-2-propyl-1,3-propanediol and Meprobamate . These compounds share similar structural features and pharmacological properties but differ in their specific applications and effects. For example, Meprobamate is used as an anxiolytic drug, while 2-Methyl-2-propyl-1,3-propanediol is known for its sedative and muscle relaxant effects .
Properties
CAS No. |
25451-38-1 |
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Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-ethyl-3-methylbutyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-4-10(7(2)3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) |
InChI Key |
CNVIJMYLRLPXNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)N)(COC(=O)N)C(C)C |
Origin of Product |
United States |
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